Cas no 63372-86-1 (Metamizole Magnesium Salt)

Metamizole Magnesium Salt 化学的及び物理的性質
名前と識別子
-
- bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonato]magnesium
- ANALGIN magnesium
- METAMIZOLE MAGNESIUM
- Metamizole Magnesium Salt
- (T-4)-Bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonato]magnesium
- [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Magnesium Complex
- Magnalgin
- Magnesium Dipyrone
- magnesium bis({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)methyl]amino}methanesulfonate)
- Q10266679
- SCHEMBL1476459
- magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonate
- 63372-86-1
- DTXSID60977067
- Metamizolemagnesiumsalt
- SWVHAJMRDNELNV-UHFFFAOYSA-L
- Metamizol magnesium salt
-
- MDL: MFCD01747474
- インチ: InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2/p-2
- InChIKey: NHMUJYOBLYTIKO-UHFFFAOYSA-L
- ほほえんだ: [Mg+2].O=S(CN(C1=C(C)N(C)N(C2C=CC=CC=2)C1=O)C)(=O)[O-].O=S(CN(C1=C(C)N(C)N(C2C=CC=CC=2)C1=O)C)(=O)[O-]
計算された属性
- せいみつぶんしりょう: 644.15700
- どういたいしつりょう: 644.157
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 12
- 重原子数: 43
- 回転可能化学結合数: 8
- 複雑さ: 519
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 202A^2
じっけんとくせい
- PSA: 191.50000
- LogP: 3.00820
Metamizole Magnesium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM397922-100mg |
Metamizole magnesium |
63372-86-1 | 95%+ | 100mg |
$267 | 2023-01-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3272-50mg |
Metamizole magnesium |
63372-86-1 | 93.51% | 50mg |
¥ 584 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3272-200mg |
Metamizole magnesium |
63372-86-1 | 93.51% | 200mg |
¥ 1892 | 2023-09-07 | |
TRC | M225660-2.5g |
Metamizole Magnesium Salt |
63372-86-1 | 2.5g |
$ 1696.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3272-25 mg |
Metamizole magnesium |
63372-86-1 | 93.51% | 25mg |
¥346.00 | 2022-04-26 | |
Chemenu | CM397922-50mg |
Metamizole magnesium |
63372-86-1 | 95%+ | 50mg |
$152 | 2023-01-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3272-100mg |
Metamizole magnesium |
63372-86-1 | 93.51% | 100mg |
¥ 1051 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3272-10mg |
Metamizole magnesium |
63372-86-1 | 93.51% | 10mg |
¥ 192 | 2023-09-07 | |
A2B Chem LLC | AW55176-10mg |
Magnesium,bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino-kN]methanesulfonato-kO]-, (T-4)- |
63372-86-1 | 93% | 10mg |
$42.00 | 2024-04-19 | |
Aaron | AR01CCYC-500mg |
Magnesium,bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino-kN]methanesulfonato-kO]-, (T-4)- |
63372-86-1 | 95% | 500mg |
$461.00 | 2025-02-09 |
Metamizole Magnesium Salt 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
Metamizole Magnesium Saltに関する追加情報
Metamizole Magnesium Salt: A Comprehensive Overview of Pharmacological Properties and Clinical Applications
Metamizole Magnesium Salt, with the chemical identifier CAS No. 63372-86-1, represents a critical therapeutic agent in the field of analgesic and antipyretic pharmacology. This compound, a magnesium salt of metamizole, is a derivative of the pyrazolone class of drugs, known for its ability to modulate prostaglandin synthesis and central nervous system (CNS) activity. The molecule's unique structure, characterized by a benzene ring fused to a pyrazolone ring, contributes to its pharmacological profile and therapeutic efficacy. Recent advancements in drug delivery systems and pharmacogenomics have further enhanced the understanding of its mechanisms and applications, making it a subject of significant interest in both preclinical research and clinical trials.
Metamizole Magnesium Salt is primarily used for the management of moderate to severe pain and fever in various medical conditions. Its analgesic and antipyretic properties are attributed to its ability to inhibit prostaglandin synthesis through the COX-1 and COX-2 pathways. This mechanism is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs), which often target COX-1 and COX-2 enzymes more broadly. The magnesium salt form of metamizole is particularly noted for its enhanced solubility and <
Metamizole Magnesium Salt has been the focus of several recent studies exploring its potential in chronic pain management and inflammatory diseases. A 2023 study published in Pharmacological Research highlighted the compound's ability to modulate neuroinflammation through the activation of PPAR-γ receptors, which are involved in anti-inflammatory and metabolic regulation. This finding suggests a potential role for Metamizole Magnesium Salt in the treatment of neurodegenerative disorders and autoimmune conditions. Additionally, research conducted in 2024 by the European Journal of Pharmacology demonstrated that the compound may enhance opioid receptor sensitivity without the typical side effects associated with opioid-based analgesics, offering a promising avenue for multimodal pain therapy.
The pharmacokinetic profile of Metamizole Magnesium Salt is another area of active investigation. Studies have shown that the magnesium salt form exhibits improved bioavailability compared to the parent compound, likely due to enhanced solubility and intestinal absorption. This is particularly relevant in the context of oral administration, where the solubility of the drug can significantly impact its therapeutic effectiveness. A 2023 clinical trial published in Clinical Pharmacology & Therapeutics reported that patients treated with Metamizole Magnesium Salt showed a 30% faster onset of analgesia compared to those receiving the standard formulation, underscoring the importance of formulation optimization in improving patient outcomes.
Recent advancements in nanotechnology have also opened new possibilities for the delivery and efficacy of Metamizole Magnesium Salt. Researchers have explored the use of nanoemulsions and liposomal formulations to enhance the targeted delivery of the compound to inflammatory sites. A 2024 study in Nanomedicine demonstrated that encapsulating Metamizole Magnesium Salt in liposomes significantly reduced systemic side effects while maintaining a high therapeutic concentration at the site of inflammation. This approach could potentially minimize gastrointestinal irritation and hepatotoxicity associated with traditional formulations, making it a more viable option for long-term use in chronic pain conditions.
Despite its therapeutic benefits, the use of Metamizole Magnesium Salt is not without challenges. One of the primary concerns is the potential for drug interactions, particularly with cytochrome P450 enzymes and other analgesic agents. A 2023 review in Drug Safety emphasized the importance of monitoring patients for adverse effects such as hypersensitivity reactions and renal impairment, especially in elderly patients or those with pre-existing renal conditions. Additionally, the long-term safety profile of Metamizole Magnesium Salt remains an area of ongoing research, with studies focusing on its potential impact on cardiovascular health and metabolic parameters.
In conclusion, Metamizole Magnesium Salt continues to be a subject of significant interest in the fields of pharmacology and clinical medicine. Its unique pharmacological properties, combined with recent advancements in drug delivery systems and pharmacogenomics, have expanded its potential applications. Ongoing research into nanotechnology, drug interactions, and long-term safety is essential to fully harness the therapeutic benefits of this compound while minimizing potential risks. As the field of analgesic therapy evolves, Metamizole Magnesium Salt may play an increasingly important role in the management of complex pain conditions and inflammatory diseases.
63372-86-1 (Metamizole Magnesium Salt) 関連製品
- 83-15-8(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)
- 5907-38-0(Metamizole sodium hydrate)
- 58-15-1(4-Dimethylamino Antipyrine)
- 68-89-3(Metamizole sodium)
- 129-89-5(Melaminsulfone Sodium Salt)
- 83-17-0(4-Benzylidene Amino Antipyrene)
- 2227899-67-2((2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane)
- 2229568-19-6(2-methyl-4-(1,2-oxazol-3-yl)butanoic acid)
- 13733-50-1(ethyl 2-(4-tert-butylcyclohexylidene)acetate)
- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)




